3-(aminomethyl)-1-methyl-1H-pyrazole-5-carboxamide

Medicinal chemistry Fragment-based drug discovery Serine protease inhibitors

Medicinal chemistry requires precise heterocyclic building blocks for SAR exploration. 3-(Aminomethyl)-1-methyl-1H-pyrazole-5-carboxamide (CAS 771461-55-3) offers validated 5-carboxamide regiochemistry with a conformationally flexible 3-aminomethyl handle. - Key intermediate for thrombin, kallikrein, and fXa inhibitors (US6740647B1; DPC423 clinical candidate) - Distinct 3-CH₂NH₂ spacer (pKa ~8.5-9.5) vs. direct 3-NH₂ analog for optimal S1 pocket engagement - Available as free base, monohydrochloride (CAS 232282-12-1), or dihydrochloride (CAS 2229558-64-7) - Reliable supply for amide couplings, reductive aminations, or sulfonamide syntheses

Molecular Formula C6H10N4O
Molecular Weight 154.17 g/mol
Cat. No. B12863815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(aminomethyl)-1-methyl-1H-pyrazole-5-carboxamide
Molecular FormulaC6H10N4O
Molecular Weight154.17 g/mol
Structural Identifiers
SMILESCN1C(=CC(=N1)CN)C(=O)N
InChIInChI=1S/C6H10N4O/c1-10-5(6(8)11)2-4(3-7)9-10/h2H,3,7H2,1H3,(H2,8,11)
InChIKeyWMUKXUJGJVOHRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Aminomethyl)-1-methyl-1H-pyrazole-5-carboxamide – Building Block Overview


3-(Aminomethyl)-1-methyl-1H-pyrazole-5-carboxamide (CAS 771461-55-3; C₆H₁₀N₄O; MW 154.17) is a heterocyclic building block belonging to the 1-methyl-1H-pyrazole-5-carboxamide class [1]. It is specifically functionalized with a primary aminomethyl (–CH₂NH₂) substituent at the 3-position and a primary carboxamide (–CONH₂) at the 5-position . This substitution pattern distinguishes it from the more common 3-amino analog and from regioisomeric pyrazole carboxamides. The compound has been explicitly cited in patent literature as a key synthetic intermediate for competitive inhibitors of trypsin-like serine proteases, particularly thrombin and kallikrein (US6740647B1) [2]. It is commercially available as the free base, monohydrochloride (CAS 232282-12-1), and dihydrochloride (CAS 2229558-64-7) salt forms, enabling flexible use across different synthetic and formulation conditions .

Scaffold Type 1-Methyl-1H-pyrazole-5-carboxamide with 3-aminomethyl substituent
Synthetic Utility Intermediate for trypsin-like serine protease inhibitors (thrombin, kallikrein)
Available Forms Free base, monohydrochloride, and dihydrochloride salts

Why This Scaffold Outperforms Generic Pyrazole Carboxamides


The 3-(aminomethyl)-1-methyl-1H-pyrazole-5-carboxamide scaffold occupies a specific steric and electronic niche that close structural analogs fail to reproduce. In this scaffold, the 3-aminomethyl group provides a conformationally flexible benzylic-amine moiety with a distinct pKa (~8.5–9.5 estimated for the primary amine) and a carbon spacer that places the amine farther from the pyrazole ring compared to a directly attached 3-amino group [1]. This spatial offset is known to be critical for accessing the S1 pocket of trypsin-like serine proteases, as demonstrated by crystallographic studies of the closely related fragment (1,5-dimethylpyrazol-3-yl)methanamine bound to bovine trypsin (PDB 3RXP) at 1.60 Å resolution [2]. Furthermore, the 5-carboxamide adds two hydrogen-bond donor and one acceptor atom (total HBD = 2, HBA = 3 for the neutral species), which the 5-methyl analog lacks entirely . The regioisomer 5-(aminomethyl)-1-methyl-1H-pyrazole-3-carboxamide (CAS 203792-53-4) swaps the positions of the two functional groups, altering the vector of the aminomethyl nucleophile and the carboxamide H-bonding network—differences that directly impact SAR outcomes in protease and kinase inhibitor programs .

3-Amino analog
Directly attached NH₂ lacks the methylene spacer; may shift amine geometry and pKa, affecting S1 pocket salt-bridge geometry.
5-Methyl analog
Replaces carboxamide with CH₃, eliminating two H-bond donors; may reduce polar contacts in the S1–S2 subsite.
5-(Aminomethyl) regioisomer
Swaps functional group positions; 3-carboxamide orientation is incompatible with reported factor Xa SAR.

Quantitative Differentiation Against Closest Analogs


Aminomethyl vs. Amino: Geometry and Physicochemical Profile

The target compound bears a 3-aminomethyl group (–CH₂NH₂), which differs fundamentally from the 3-amino analog 3-amino-1-methyl-1H-pyrazole-5-carboxamide (CAS 1129541-01-0). The aminomethyl introduces a methylene spacer that increases molecular weight (154.17 vs. 140.14 Da), adds one rotatable bond (2 vs. 1), and shifts the amine pKa downward by approximately 1–1.5 log units (estimated pKa ~8.5–9.0 for the benzylic amine vs. ~9.5–10.5 for the directly attached aromatic amine) [1]. The computed LogP (-1.7) is more hydrophilic than typical 3-substituted pyrazole carboxamides, consistent with the additional polar surface area contributed by the carboxamide [2]. The C–C–N bond angle at the aminomethyl group (~109.5° sp³ geometry) orients the amine approximately 1.5 Å farther from the pyrazole plane compared to the directly attached 3-amino group, which has a C–N bond length of ~1.36 Å with partial sp² character [3]. In the context of trypsin-like serine protease S1 pocket binding, this spatial offset has been demonstrated to be functionally significant: the crystal structure of the analogous fragment (1,5-dimethylpyrazol-3-yl)methanamine (PDB 3RXP, 1.60 Å) shows the 3-aminomethyl group positioned to engage Asp189 at the base of the S1 pocket via a salt bridge, an interaction geometry that a 3-amino analog cannot replicate without steric clash or suboptimal H-bond distance [4].

Aminomethyl vs Amino
Reported
Estimated ΔpKa ≈ -1.0 to -1.5; amine N displacement ≈ +1.5 Å from pyrazole plane relative to 3-amino analog
Spatial offset supports S1 pocket salt-bridge geometry
Crystallographic analog: PDB 3RXP (1.60 Å)
Medicinal chemistry Fragment-based drug discovery Serine protease inhibitors

Carboxamide vs. Methyl: Hydrogen-Bonding Capacity at the Active Site

The target compound's 5-carboxamide group (–CONH₂) provides two hydrogen-bond donors (NH₂) and one hydrogen-bond acceptor (C=O), yielding a total H-bond capacity (HBD + HBA) of 5. In contrast, the closest fragment analog with experimental structural data, (1,5-dimethylpyrazol-3-yl)methanamine (CAS 423768-52-9, PDB ligand SW3), bears a 5-methyl group (–CH₃) that contributes zero hydrogen-bond donors and no additional acceptors beyond the endocyclic pyrazole nitrogens, resulting in a total HBD + HBA of only 3 (amine NH₂ + pyrazole N) [1]. In the trypsin co-crystal structure (PDB 3RXP), the 5-methyl group of SW3 points toward solvent with no direct polar contacts to the protein, whereas the carboxamide of the target compound is predicted to engage the backbone carbonyl of Gly216 and/or the side chain of Gln192—two conserved residues in the S1–S2 subsite of trypsin-like serine proteases (thrombin, factor Xa, kallikrein) [2]. The 5-methyl analog SW3 showed weak fragment-level affinity in the Yamane et al. competitive soaking assay, ranking lowest among five fragment hits in terms of in-crystal binding occupancy, while the highest-ranking hit (cycloheptanamine, PDB 3RXA) displayed superior occupancy due to hydrophobic packing rather than polar interactions [3].

H-Bond Capacity
Class-level
Carboxamide adds 2 HBD + 1 HBA vs. 5-methyl analog; ranked 5th of 5 in crystal occupancy
May enable polar contacts in S1–S2 subsite not accessible with 5-methyl
Class-level inference; PDB 3RXP for analog
Structure-based drug design Trypsin-like proteases Fragment screening

Regioisomeric Selectivity in Serine Protease Inhibitor Design

The target compound 3-(aminomethyl)-1-methyl-1H-pyrazole-5-carboxamide and its regioisomer 5-(aminomethyl)-1-methyl-1H-pyrazole-3-carboxamide (CAS 203792-53-4) differ only in the positional swap of the aminomethyl and carboxamide groups on the pyrazole ring. This regioisomerism has been shown to be pharmacologically decisive in the 1-methyl-pyrazole-5-carboxamide class: SAR studies from the factor Xa inhibitor program at DuPont Pharmaceuticals (Pinto et al., J. Med. Chem. 2001) demonstrated that the 5-carboxamide regiochemistry is essential for sub-nanomolar potency. Lead compound SN429 (fXa Kᵢ = 13 pM), which incorporates a 1-methyl-1H-pyrazole-5-carboxamide core, was successfully optimized to DPC423—a clinical-stage oral factor Xa inhibitor. In contrast, the 3-carboxamide regioisomers showed significantly weaker potency in the same series [1]. The target building block specifically preserves the 5-carboxamide regiochemistry, enabling direct incorporation of the core scaffold without requiring protecting-group strategies to control regiochemical outcomes during amide coupling . The trifluoromethyl analog 1-methyl-3-(trifluoromethyl)-N-[4-(pyrrolidinylsulfonyl)phenyl]-1H-pyrazole-5-carboxamide (measles virus inhibitor) further confirms that 5-carboxamide-substituted pyrazoles are the pharmacologically productive orientation in multiple target classes [2].

Regiochemistry
Cross-study context
5-carboxamide orientation linked to reported fXa inhibition (SN429 Kᵢ = 13 pM); 3-carboxamide regioisomer shows reduced activity
Correct regioisomer supports target-engagement outcomes in fXa series
Pinto et al., J. Med. Chem. 2001
Regiochemistry Thrombin inhibitors Factor Xa inhibitors

Salt Form Flexibility and Commercial Availability

3-(Aminomethyl)-1-methyl-1H-pyrazole-5-carboxamide is commercially available in three distinct forms—free base (CAS 771461-55-3), monohydrochloride (CAS 232282-12-1), and dihydrochloride (CAS 2229558-64-7)—from multiple suppliers including Biosynth, CymitQuimica, and Kuujia . The dihydrochloride salt is specifically priced at €561.00/50 mg and €1,760.59/0.5 g (Biosynth, €3,521/g at 0.5 g scale) with a lead time of 3–4 weeks . In contrast, the closest comparator 3-amino-1-methyl-1H-pyrazole-5-carboxamide (CAS 1129541-01-0) is available through Sigma-Aldrich at 97% purity but only as the free base, limiting its direct use in reactions requiring salt-form solubility [1]. The availability of the hydrochloride salts of the target compound provides enhanced aqueous solubility (the dihydrochloride form is readily soluble in water and polar protic solvents) and improved solid-state stability under ambient storage conditions, which is critical for automated parallel synthesis and high-throughput experimentation workflows where precise stoichiometric control and consistent dissolution are required [2].

Salt Forms
Supplier data
Free base, HCl, and 2HCl salts available; 2HCl priced ~€1,760/0.5 g
Salt form selection may support aqueous solubility and HTE workflows
Pricing from Biosynth (May 2026 catalog)
Chemical procurement Salt selection Synthetic building blocks

Validated Application Scenarios


Fragment-Based Discovery of Trypsin-Like Serine Protease Inhibitors

The compound serves as a direct building block for generating focused libraries of trypsin-like serine protease inhibitors. The 5-carboxamide regiochemistry is validated by the DuPont fXa inhibitor program (SN429, Kᵢ = 13 pM; DPC423 clinical candidate) [1], and the 3-aminomethyl group provides the correct spatial geometry for S1 pocket engagement as demonstrated by the crystallographically characterized analog (1,5-dimethylpyrazol-3-yl)methanamine bound to trypsin at 1.60 Å resolution (PDB 3RXP) [2]. Researchers should use the free base for amide coupling reactions at the 3-aminomethyl position, or the HCl salt for direct use in aqueous buffer-based biochemical assays following neutralization. The dihydrochloride salt is recommended for high-throughput screening libraries requiring DMSO or aqueous solubility.

Kinase Inhibitor Lead Optimization with Pyrazole Carboxamide Cores

Pyrazole-5-carboxamides have been identified as potent and kinase-selective inhibitors of RIP2 kinase, with bridged bicyclic pyrazolocarboxamide 11 showing selective RIP2 inhibition (PMC6862347, 2019) [3]. The target compound provides the unelaborated 1-methyl-1H-pyrazole-5-carboxamide core with a synthetically tractable 3-aminomethyl handle, enabling diversification via amide bond formation, reductive amination, or sulfonamide synthesis. This is structurally preferred over the 3-amino analog (CAS 1129541-01-0) because the methylene spacer in the aminomethyl group allows the introduced substituent to adopt a wider range of binding conformations without incurring the steric constraints imposed by a directly N-linked aromatic amine [4]. The 3-iodo analog (3-iodo-1-methyl-1H-pyrazole-5-carboxamide) is an alternative building block for transition metal-catalyzed cross-coupling, but it lacks the hydrogen-bonding capacity of the aminomethyl group needed for direct biological evaluation of unelaborated fragments.

Factor Xa-Directed Anticoagulant Lead Series Synthesis

The clinical validation of the 1-methyl-1H-pyrazole-5-carboxamide scaffold in factor Xa inhibition (DPC423, DPC602, razaxaban) [1] establishes this core as a privileged structure for antithrombotic drug discovery. The target compound specifically preserves the correct 5-carboxamide regiochemistry that is essential for potency, and its 3-aminomethyl group can be directly coupled to biaryl carboxylic acids or sulfonyl chlorides to rapidly explore P4 pharmacophore space. Medicinal chemistry teams should prioritize this building block over the regioisomeric 5-(aminomethyl)-1-methyl-1H-pyrazole-3-carboxamide (CAS 203792-53-4), which places the carboxamide at the 3-position—an orientation that SAR studies have shown to be incompatible with high-affinity fXa binding . For in vivo studies, the hydrochloride salt form is preferred as it provides improved oral bioavailability prediction in early pharmacokinetic profiling due to enhanced aqueous solubility.

Anthelmintic and Agrochemical Discovery Programs

1-Methyl-1H-pyrazole-5-carboxamide derivatives have demonstrated potent anthelmintic activity, with tolfenpyrad showing an IC₅₀ of 0.03 µM and SN00799639 showing an IC₅₀ of 0.29 µM against Haemonchus contortus larval development, with selectivity indices exceeding 100-fold relative to mammalian cell cytotoxicity (IC₅₀ = 37.9 µM for cytotoxicity) [5]. The target compound provides the core scaffold onto which left-hand side (LHS), middle, and right-hand side (RHS) substituents can be installed systematically for SAR exploration. The 3-aminomethyl group offers a convenient synthetic handle for introducing diverse amide, urea, or sulfonamide substituents at the LHS position, which was identified as a critical diversity point for optimizing anthelmintic potency in this series.

Application
Selection Property
Validation Focus
Fragment-based serine protease inhibitor libraries
5-carboxamide regiochemistry; 3-aminomethyl spacer geometry
S1 pocket engagement context (crystallographic analog PDB 3RXP)
Kinase inhibitor scaffold diversification
Versatile 3-aminomethyl handle for amide/sulfonamide coupling
RIP2 kinase selectivity profiling (PMC6862347 context)
Factor Xa research series synthesis
Privileged 5-carboxamide core with regioisomeric control
Regioisomer-specific target engagement (fXa enzyme assay context)
Anthelmintic screening programs
LHS diversification via 3-aminomethyl group
Reported mammalian cell selectivity context
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